molecular formula C11H10F2O2 B6599913 ethyl 4-(2,2-difluoroethenyl)benzoate CAS No. 185739-15-5

ethyl 4-(2,2-difluoroethenyl)benzoate

Cat. No.: B6599913
CAS No.: 185739-15-5
M. Wt: 212.19 g/mol
InChI Key: PSXDUUVMBVLLAK-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2-difluoroethenyl)benzoate is a benzoate ester derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic use. The incorporation of both benzoate and difluoroethenyl functional groups makes it a valuable building block in various research applications, potentially including organic synthesis, medicinal chemistry for the development of novel active compounds, and material science. Applications: This compound serves as a key intermediate in organic synthesis. It is commonly used in pharmaceutical research and the development of advanced materials. Safety: For research use only. Not for human or veterinary use. Note: The specific details for this compound are not available in the current search results. Please verify the information from reliable sources.

Properties

IUPAC Name

ethyl 4-(2,2-difluoroethenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDUUVMBVLLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction involves deprotonation of the phosphonate reagent by a strong base (e.g., NaH) to generate a stabilized ylide, which subsequently reacts with the aldehyde. For the target compound, diethyl (difluoromethyl)phosphonate serves as the key reagent. The reaction proceeds at low temperatures (−78°C) in anhydrous tetrahydrofuran (THF), yielding the α,β-unsaturated ester with Z-selectivity.

Example Protocol

  • Reagents :

    • Diethyl (difluoromethyl)phosphonate (1.5 equiv)

    • Ethyl 4-formylbenzoate (1.0 equiv)

    • Sodium hydride (1.6 equiv)

    • THF (solvent)

  • Procedure :

    • Add NaH to a solution of diethyl (difluoromethyl)phosphonate in THF at −78°C.

    • Stir for 30 minutes to form the ylide.

    • Add ethyl 4-formylbenzoate and stir for 2 hours.

    • Quench with water, extract with ethyl acetate, and purify via column chromatography.

This method, adapted from, typically achieves Z-selectivity (Z:E ≈ 3.67:1) and moderate yields (70–85%). The difluoroethenyl group’s stereochemistry is influenced by the bulkiness of the phosphonate reagent and reaction temperature.

Wittig Reaction with Difluoromethylidenetriphenylphosphorane

The Wittig reaction offers an alternative route to α,β-unsaturated esters, utilizing a phosphorus ylide to form the double bond. For this compound, the ylide is derived from a difluoromethyltriphenylphosphonium salt.

Synthesis of the Ylide

The ylide is generated by treating difluoromethyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi). This produces a reactive difluoromethylidenetriphenylphosphorane, which reacts with ethyl 4-formylbenzoate to form the target compound.

Example Protocol

  • Reagents :

    • Difluoromethyltriphenylphosphonium bromide (1.2 equiv)

    • n-BuLi (1.2 equiv)

    • Ethyl 4-formylbenzoate (1.0 equiv)

    • Dry ether (solvent)

  • Procedure :

    • Generate the ylide by adding n-BuLi to the phosphonium salt in ether at −78°C.

    • Add ethyl 4-formylbenzoate and warm to room temperature.

    • Quench with aqueous NH₄Cl, extract with ether, and purify via recrystallization.

This method, inspired by, typically yields 60–75% of the product. The reaction favors trans (E) geometry due to the ylide’s steric effects, though selectivity can be modulated by solvent polarity and temperature.

Radical-Mediated Hydrophosphinylation of gem-Difluoroalkenes

Recent advances in radical chemistry enable the functionalization of gem-difluoroalkenes. A peroxide-initiated hydrophosphinylation, as described in, could be adapted to install the benzoate moiety.

Reaction Overview

The protocol involves a radical chain mechanism initiated by thermal decomposition of di-tert-butyl peroxide (DTBP). The resulting methyl radical abstracts a hydrogen atom from diphenylphosphine oxide, generating a phosphorus-centered radical. This radical adds regioselectively to a gem-difluoroalkene, followed by hydrogen abstraction to yield the product.

Hypothetical Adaptation

  • Reagents :

    • Ethyl 4-vinylbenzoate (1.0 equiv)

    • Diphenylphosphine oxide (2.0 equiv)

    • DTBP (1.5 equiv)

    • Toluene (solvent)

  • Procedure :

    • Heat the mixture to 80°C to initiate radical formation.

    • Stir for 12 hours under nitrogen.

    • Purify via distillation or chromatography.

While this method is speculative, analogous reactions in achieve 50–80% yields for similar substrates. Challenges include controlling regioselectivity and minimizing side reactions such as fluorine elimination.

Comparative Analysis of Methods

Method Yield Selectivity Conditions Advantages Limitations
HWE Reaction70–85%Z-selective−78°C, anhydrousHigh stereocontrolRequires specialized phosphonate reagents
Wittig Reaction60–75%E-selective−78°C to RTBroad substrate scopeSensitivity to moisture
Radical Hydrophosphinylation50–80%Variable80°C, radical initiationTolerates diverse functional groupsRisk of side reactions
Copper-Mediated Coupling40–60%N/AReflux, acidicUtilizes stable starting materialsLow efficiency, complex optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,2-difluoroethenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(2,2-difluoroethenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2,2-difluoroethenyl)benzoate involves its interaction with various molecular targets. The difluoroethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoate Derivatives

Ethyl 4-(1,1,1-Trifluoro-4-(4-fluorophenyl)but-2-en-2-yl)benzoate
  • Structure : Features a trifluoromethyl group and a 4-fluorophenyl substituent on the ethenyl chain.
  • Synthesis : Prepared via gold-catalyzed fluoroarylation of gem-difluoroallenes, highlighting the role of transition-metal catalysis in constructing fluorinated alkenes .
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the difluoroethenyl analog.
Ethyl 2,4-Difluorobenzoate
  • Structure : Differs in fluorine substitution (2,4-difluoro vs. 4-difluoroethenyl).
  • Applications : Used as a building block in organic synthesis due to its electron-withdrawing fluorine atoms, which activate the aromatic ring for electrophilic substitution .
Ethyl 4-(1,1,2,2-Tetrafluoroethoxy)benzoate
  • Structure : Contains a tetrafluoroethoxy group instead of the difluoroethenyl moiety.

Key Comparison :

Property Ethyl 4-(2,2-Difluoroethenyl)benzoate (Inferred) Ethyl 4-(1,1,1-Trifluoro-4-F-Ph)benzoate Ethyl 2,4-Difluorobenzoate
Fluorine Substituents 2 F on ethenyl 3 F (trifluoromethyl) + 1 F (aryl) 2 F (aryl)
Electronic Effects Electron-withdrawing ethenyl group Stronger electron withdrawal (CF3) Moderate electron withdrawal
Synthetic Complexity Likely moderate High (requires transition-metal catalysis) Low
Applications Potential in medicinal chemistry Materials science, agrochemicals Organic synthesis

Bioactive Benzoate Derivatives

Ethyl 4-[5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
  • Activity : Demonstrated potent inhibition of aldose reductase (ALR2), with IC50 values as low as 0.20 µM, surpassing the reference drug sorbinil .
  • Mechanism: The thiazolidinone ring and electron-withdrawing groups enhance binding to the enzyme’s anion-binding site .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure: Includes a pyridazine ring and phenethylamino linker.
  • Applications : Likely explored as a kinase inhibitor or receptor modulator, given the prevalence of pyridazine in drug design .

Key Comparison :

Property This compound Ethyl 4-Thiazolidinone Benzoates Ethyl 4-Pyridazinyl Benzoates
Functional Groups Difluoroethenyl Thiazolidinone + oxoethylidene Pyridazine + phenethylamino
Biological Target Not reported Aldose reductase (ALR2) Likely kinases/receptors
Potency (IC50) N/A 0.20–0.28 µM Not quantified
Structural Flexibility Rigid ethenyl group Flexible thiazolidinone ring Semi-flexible linker

Benzoate Derivatives in Materials Science

Ethyl 4-(Dimethylamino)benzoate
  • Role in Resins: Acts as a co-initiator in dental resins, achieving a higher degree of conversion (polymerization) than methacrylate analogs. Physical properties (e.g., tensile strength) are superior due to the dimethylamino group’s electron-donating effects .
Ethyl 4-(Trichloromethyl)benzoate Derivatives
  • Structure: Includes trichloromethyl and dicyanovinyl groups.
  • Applications: Potential use in photopolymerization or as intermediates in organic electronics due to strong electron-withdrawing groups .

Key Comparison :

Property This compound Ethyl 4-(Dimethylamino)benzoate Ethyl 4-Trichloromethyl Benzoates
Reactivity Moderate (fluorine withdrawal) High (amine-initiated polymerization) Very high (Cl and CN groups)
Applications Unclear; potential in coatings Dental resins, adhesives Specialty polymers, electronics
Stability Likely stable under ambient conditions Sensitive to oxidation (amine group) Thermally labile (Cl substituents)

Q & A

Q. What are the established synthetic routes for ethyl 4-(2,2-difluoroethenyl)benzoate, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves esterification of 4-(2,2-difluoroethenyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Reflux conditions (e.g., 80°C for 6–8 hours) are critical for achieving high conversion rates . Post-reaction, solvent removal via rotary evaporation and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended. For purity optimization, monitor reactions via thin-layer chromatography (TLC) and employ recrystallization with ethanol/water mixtures to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the difluoroethenyl group and ester linkage. For example, the ¹⁹F NMR spectrum will show distinct doublets due to geminal fluorine coupling (~120–130 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is useful for identifying ester carbonyl stretches (~1720 cm⁻¹) .

Q. What reaction mechanisms are involved in the formation of the difluoroethenyl group in this compound?

  • Methodological Answer : The difluoroethenyl group is typically introduced via a Wittig reaction or halogen-exchange processes. For example, a fluorinated ylide (e.g., generated from CF₂Br₂ and PPh₃) reacts with a benzaldehyde precursor to form the difluoroethenyl moiety. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to avoid side reactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and energy consumption. For example, microwave irradiation at 100°C for 30 minutes can achieve >85% yield compared to traditional reflux methods . Catalytic systems like DMAP (4-dimethylaminopyridine) or ionic liquids may enhance esterification efficiency. Kinetic studies using HPLC or in-situ FTIR can identify rate-limiting steps and optimize reagent stoichiometry .

Q. What strategies are recommended for analyzing the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Use fluorescence-based assays to measure binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases). For IC₅₀ determination, perform dose-response curves with triplicate measurements. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between the difluoroethenyl group and enzyme active sites. Validate results with X-ray crystallography or cryo-EM if protein-co-crystal structures are obtainable .

Q. How can computational modeling elucidate the electronic effects of the difluoroethenyl substituent on the benzoate core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare Mulliken charges and Fukui indices to assess the substituent’s impact on reactivity. Solvent effects (e.g., PCM model for ethanol) should be included to mimic experimental conditions .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method in solvents like DMSO, ethanol, and water. Use UV-Vis spectroscopy to quantify saturation points. Compare results with Hansen solubility parameters (HSPs) to identify discrepancies caused by solvent polarity or impurities. Publish raw data and experimental protocols to enhance reproducibility .

Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR)?

  • Methodological Answer : Replace the difluoroethenyl group with monofluoro or trifluoro analogs to assess fluorination effects on bioactivity. For example, ethyl 4-(trifluorovinyl)benzoate (CAS 1807026-17-0) shows altered lipophilicity and enzyme-binding kinetics. Compare IC₅₀ values and LogP data to establish SAR trends .

Q. What environmental stability studies are recommended for this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated degradation studies at pH 2 (simulating gastric fluid) and pH 9 (intestinal fluid) at 37°C. Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolysis of the ester group). Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can advanced chromatographic techniques improve the separation of stereoisomers or regioisomers during synthesis?

  • Methodological Answer :
    Use chiral stationary phases (e.g., Chiralpak IA or IB columns) for HPLC separation of enantiomers. For regioisomers, optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution. Validate purity with 2D NMR (HSQC, HMBC) to confirm regiochemical assignments .

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